Product packaging for 2-Heptanone, 3-ethenylidene-(9CI)(Cat. No.:CAS No. 104550-70-1)

2-Heptanone, 3-ethenylidene-(9CI)

Cat. No.: B011523
CAS No.: 104550-70-1
M. Wt: 138.21 g/mol
InChI Key: QJIGYLRGFMMLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Unsaturated Ketone Chemistry

Unsaturated ketones are a cornerstone of organic synthesis, prized for their dual reactivity at the carbonyl group and the carbon-carbon double or triple bond. 2-Heptanone, 3-ethenylidene-(9CI) belongs to a special subclass known as allenic ketones or vinylidene ketones. The key feature of this compound is the allene (B1206475) moiety (C=C=C) adjacent to the carbonyl group. This arrangement of cumulative double bonds imparts unique electronic and steric properties not found in simple α,β-unsaturated ketones.

The reactivity of allenic ketones is diverse. They can undergo nucleophilic attack at the central carbon of the allene, the β-carbon, or the carbonyl carbon, leading to a variety of products. nih.gov These reactions often proceed with high regio- and stereoselectivity, making them valuable tools for constructing complex molecular architectures. nih.gov The presence of the ketone functionality further expands their synthetic utility, allowing for subsequent transformations such as reductions, additions, and condensations.

Contemporary Research Landscape and Scholarly Significance

While specific research focusing exclusively on 2-Heptanone, 3-ethenylidene-(9CI) is not extensively documented in publicly available literature, the broader field of allenic and vinylidene ketone chemistry is a vibrant area of contemporary research. Scientists are actively exploring new methods for their synthesis and their application as versatile building blocks in the synthesis of complex natural products and pharmaceuticals. nih.govnih.gov

Recent studies have highlighted the development of novel catalytic systems for the synthesis of allenes, which are precursors to allenic ketones. acs.org The unique reactivity of the vinylidene group, a key feature of 2-Heptanone, 3-ethenylidene-(9CI), is also a subject of significant interest in transition metal-mediated catalysis. nih.gov The exploration of these reactive intermediates opens up new avenues for carbon-carbon and carbon-heteroatom bond formation.

The scholarly significance of compounds like 2-Heptanone, 3-ethenylidene-(9CI) lies in their potential to unlock novel synthetic pathways. Their unique structural and electronic properties make them ideal candidates for investigating fundamental principles of reactivity and for the development of new synthetic methodologies. As research in this area progresses, it is anticipated that the specific applications and research findings related to 2-Heptanone, 3-ethenylidene-(9CI) will become more prominent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B011523 2-Heptanone, 3-ethenylidene-(9CI) CAS No. 104550-70-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104550-70-1

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-4-6-7-9(5-2)8(3)10/h2,4,6-7H2,1,3H3

InChI Key

QJIGYLRGFMMLTN-UHFFFAOYSA-N

SMILES

CCCCC(=C=C)C(=O)C

Canonical SMILES

CCCCC(=C=C)C(=O)C

Synonyms

2-Heptanone, 3-ethenylidene- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies and Complex Transformations of 2 Heptanone, 3 Ethenylidene 9ci

Stereoselective and Regioselective Synthesis Strategies

The control of stereochemistry is a paramount challenge in the synthesis of chiral allenes. The axial chirality of the allene (B1206475) unit, along with any stereocenters in the rest of the molecule, requires precise control during the synthetic sequence.

Enantioselective and Diastereoselective Approaches

The enantioselective synthesis of allenic ketones can be approached through several catalytic strategies. One prominent method involves the use of chiral catalysts in the reaction of prochiral substrates. For instance, copper-catalyzed asymmetric semireduction of 1,3-enynes has been shown to produce highly enantioenriched 1,3-disubstituted allenes. acs.org This method, employing a copper hydride catalyst with a chiral ligand, can be adapted for the synthesis of chiral 2-Heptanone, 3-ethenylidene-(9CI) from a suitable enyne precursor. The enantioselectivity of such reactions is often high, with enantiomeric ratios exceeding 99:1 in some cases. acs.org

Another powerful approach is the use of chiral amines in conjunction with metal catalysts. Chiral allenes can be accessed in a one-pot reaction from terminal alkynes, aldehydes, and chiral secondary amines, mediated by zinc halides. acs.org This process proceeds through the formation of a chiral propargylamine (B41283) intermediate, followed by a chirality transfer to yield the chiral allene. The application of this method to the synthesis of 2-Heptanone, 3-ethenylidene-(9CI) would involve the reaction of an appropriate alkyne and aldehyde in the presence of a chiral amine like (S)- or (R)-α,α-diphenylprolinol. nih.gov

Diastereoselective synthesis can be achieved when the starting materials already contain stereocenters. For example, the reaction of chiral propargylic phosphates with organoboron reagents, catalyzed by copper, proceeds with excellent chirality transfer to produce axially chiral allenes. nist.gov Furthermore, cobalt-catalyzed three-component reactions of 1,3-enynes, aldehydes, and C-H bond donors can generate allenyl alcohols with high diastereoselectivity. nih.gov These methods could be employed to synthesize diastereomerically enriched forms of 2-Heptanone, 3-ethenylidene-(9CI) by starting with enantiomerically pure precursors.

Table 1: Enantioselective and Diastereoselective Methods for Allene Synthesis

Method Catalyst/Reagent Substrate Type Stereochemical Outcome Typical Selectivity Reference
Asymmetric Semireduction LCuH (L = chiral ligand) 1,3-Enyne Enantioselective >99:1 er acs.org
Chiral Amine Strategy ZnI2 / Chiral Amine Alkyne, Aldehyde Enantioselective up to 99% ee acs.orgnih.gov
Propargylic Substitution Copper catalyst Chiral Propargylic Phosphate Chirality Transfer Excellent nist.gov
Three-Component Reaction Cobalt(III) catalyst 1,3-Enyne, Aldehyde Diastereoselective High nih.gov

Control of E/Z Isomerism at the Ethenylidene Moiety

The term "ethenylidene" in 2-Heptanone, 3-ethenylidene-(9CI) refers to the C=C=CH₂ group. The geometry of the allene itself does not exhibit E/Z isomerism in the same way as a simple alkene. Instead, substituted allenes can exhibit axial chirality. However, the term can also be associated with the geometry of adjacent double bonds in more complex systems.

When considering the synthesis of α,β-unsaturated ketones, the E/Z geometry of the double bond is a critical factor. In the context of synthesizing analogs of 2-Heptanone, 3-ethenylidene-(9CI) that might have a conjugated E/Z-isomeric double bond, stereoselective methods are crucial. For instance, gold-catalyzed isomerization of allenyl carbinol esters can lead to the formation of 1,3-butadien-2-ol esters with moderate to good stereoselectivity, which can then be converted to α,β-unsaturated ketones with exclusive E stereoselectivity. acs.org

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration of double bonds as either E (entgegen, opposite) or Z (zusammen, together). studymind.co.uk This is determined by assigning priorities to the substituents on each carbon of the double bond based on atomic number. If the highest priority groups are on opposite sides of the double bond, the isomer is designated as E. If they are on the same side, it is designated as Z. studymind.co.uk

Novel Catalytic Pathways for Formation and Derivatization

The development of novel catalytic systems is at the forefront of modern synthetic chemistry, enabling the efficient construction of complex molecules like 2-Heptanone, 3-ethenylidene-(9CI).

Palladium-catalyzed reactions are particularly versatile for the synthesis of allenes. A notable strategy involves the cross-coupling of 2,2-diarylvinyl bromides with diazo compounds, which proceeds via a β-vinylic hydrogen elimination from an allylic palladium intermediate. bohrium.com This method offers a new disconnection for the synthesis of tetrasubstituted allenes. Another palladium-catalyzed approach is the hydroalkylation of 1,3-enynes with ketones, which provides a direct route to β-allenyl ketones. nih.gov

Copper catalysis is also widely employed. The CuI-catalyzed reaction of 1-alkynes with N-tosylhydrazones is an operationally simple method for preparing 1,3-disubstituted allenes. organic-chemistry.org Furthermore, cooperative catalysis involving palladium and a Lewis acid like B(C₆F₅)₃ can facilitate the addition of ketones to 1,3-enynes at room temperature, yielding β-allenyl ketones in high yields. nih.govorganic-chemistry.org

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. A tandem oxidative aryl migration/carbonyl formation reaction of homopropargylic alcohols, mediated by K₂S₂O₈ and a visible-light photoredox catalyst, provides a direct route to α-allenic aldehydes and ketones. rsc.orgrsc.org

The derivatization of the resulting allenic ketones opens up avenues to a wide range of other valuable compounds. For example, α-allenic ketones can undergo intramolecular cyclization to form furans or be subjected to Grignard reactions or reductions to introduce further functionality. rsc.org

Table 2: Catalytic Systems for the Synthesis of Allenic Ketones

Catalyst System Reactants Product Type Key Features Reference
Pd(OAc)₂ / dpph 2,2-Diarylvinyl bromide, Diazo compound Tetrasubstituted allene β-Vinylic hydrogen elimination bohrium.com
Pd(0)/Senphos / B(C₆F₅)₃ 1,3-Enyne, Ketone β-Allenyl ketone Cooperative catalysis, room temperature nih.govorganic-chemistry.org
Visible-light photocatalyst / K₂S₂O₈ Homopropargylic alcohol α-Allenic ketone 1,4-Aryl migration rsc.orgrsc.org
CuI 1-Alkyne, N-Tosylhydrazone 1,3-Disubstituted allene Operationally simple organic-chemistry.org

Mechanistic Elucidation of Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing existing methods and designing new synthetic strategies. For palladium-catalyzed allene synthesis, a common mechanistic pathway involves the oxidative addition of an organic halide to a Pd(0) complex, followed by coordination and insertion of the allene. The resulting π-allylpalladium intermediate can then undergo further reactions, such as deprotonation or β-hydride elimination, to yield the final product. organic-chemistry.org In the case of the cross-coupling of vinyl bromides and diazo compounds, density functional theory (DFT) calculations have supported a mechanism involving a key β-vinylic hydrogen elimination from an allylic palladium intermediate. bohrium.com

Computational studies, such as DFT, have become invaluable in elucidating complex reaction pathways. For instance, in the palladium-catalyzed oxidative allene-allene cross-coupling, DFT calculations have helped to rationalize the observed regioselectivity and stereoselectivity by comparing competing reaction pathways and identifying the rate-determining step. rsc.orgrsc.org

In the visible-light-mediated synthesis of α-allenic ketones from homopropargylic alcohols, the proposed mechanism involves the generation of an alkoxy radical from the O-H bond under visible-light irradiation. This radical then triggers a sequential hydrogen atom transfer (HAT) process, leading to the final product. rsc.org

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing 2-Heptanone, 3-ethenylidene-(9CI) and related compounds, several strategies can be employed to enhance the environmental sustainability of the synthesis.

Atom economy is a key principle of green chemistry, and reactions that maximize the incorporation of all starting materials into the final product are highly desirable. Addition reactions, such as the hydroalkylation of 1,3-enynes with ketones, are inherently more atom-economical than substitution or elimination reactions. nih.gov

The use of less hazardous solvents and reagents is another important aspect. The development of catalytic reactions that can be performed in greener solvents, such as water, or under solvent-free conditions is a significant step towards more sustainable synthesis. For example, some allene syntheses can be carried out in aqueous media. organic-chemistry.org

Catalysis itself is a cornerstone of green chemistry, as catalytic reactions reduce the amount of waste generated compared to stoichiometric reactions. The use of earth-abundant and less toxic metal catalysts, such as iron, is a growing area of research. For instance, an iron-catalyzed radical synthesis of allenes from propargyl bromides has been reported. nih.gov Furthermore, visible-light photoredox catalysis often allows for reactions to be conducted under mild conditions, reducing energy consumption. rsc.orgrsc.org

Table 3: Application of Green Chemistry Principles in Allene Synthesis

Green Chemistry Principle Synthetic Approach Example Reference
Atom Economy Addition Reactions Hydroalkylation of 1,3-enynes with ketones nih.gov
Safer Solvents Use of Aqueous Media Zinc-mediated dehalogenation in aqueous solvent organic-chemistry.org
Catalysis Use of Earth-Abundant Metals Iron-catalyzed radical synthesis of allenes nih.gov
Energy Efficiency Mild Reaction Conditions Visible-light photoredox catalysis rsc.orgrsc.org

Comprehensive Spectroscopic and Spectrometric Characterization for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

There is no published data available for the NMR analysis of 2-Heptanone, 3-ethenylidene-(9CI). This includes:

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

No high-resolution mass spectrometry data for 2-Heptanone, 3-ethenylidene-(9CI) has been documented, preventing the validation of its molecular formula.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

There are no recorded FT-IR or Raman spectra for this compound. Such data would typically provide information on the characteristic vibrational modes of its functional groups, such as the ketone and the ethenylidene moieties.

Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Chromophore and Chiral Analysis

Information on the electronic absorption (UV-Vis) or circular dichroism (CD) properties of 2-Heptanone, 3-ethenylidene-(9CI) is not available. These techniques would be instrumental in characterizing its chromophores and any potential chirality.

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

No crystallographic data for 2-Heptanone, 3-ethenylidene-(9CI) has been reported. An X-ray crystal structure would provide definitive proof of its molecular structure and solid-state conformation.

Mechanistic Investigations of Chemical Reactivity and Reaction Dynamics

Electrophilic and Nucleophilic Addition Reactions to the α,β-Unsaturated Ketone System

The conjugated system of an α,β-unsaturated ketone, such as in the allenic structure of 2-Heptanone, 3-ethenylidene-(9CI), features multiple electrophilic centers susceptible to nucleophilic attack. pressbooks.publibretexts.org Resonance analysis reveals partial positive charges on both the carbonyl carbon (C-2) and the β-carbon (C-4) of the allenic system. pressbooks.pub This duality allows for two primary modes of nucleophilic addition: direct (1,2-addition) to the carbonyl carbon and conjugate (1,4-addition) to the β-carbon of the allene (B1206475). libretexts.orglibretexts.org

Nucleophilic Addition:

The regioselectivity of nucleophilic addition is influenced by the nature of the nucleophile. Hard nucleophiles, such as those found in Grignard and organolithium reagents, typically favor direct 1,2-addition to the highly polarized carbonyl carbon. rutgers.edumasterorganicchemistry.com In contrast, softer nucleophiles, like organocuprates (Gilman reagents) and enolates (as in the Michael reaction), preferentially undergo 1,4-conjugate addition. pressbooks.pubrutgers.edu This reaction proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated at the α-carbon to yield a saturated ketone product. libretexts.orglibretexts.org

Studies on various 1,2-allenic ketones have demonstrated that the 1,4-addition of soft nucleophiles like diethyl malonate, catalyzed by a weak base such as K₂CO₃, can proceed with high selectivity. acs.org The specific substitution pattern on the allene can direct the course of the reaction, potentially leading to subsequent isomerization of the double bond. acs.org Quantum-chemical studies on the addition of ketone carbanions to allenyl systems indicate that this process occurs with activation energies typical for vinylation reactions. nih.gov

Electrophilic Addition:

The electron-rich pi-system of the allene is susceptible to attack by electrophiles. chemguide.co.uk The hydrohalogenation of 1,2-allenyl ketones, for example, has been shown to proceed via electrophilic addition. acs.org In this reaction, the initial attack occurs at the central carbon of the allene (the sp-hybridized carbon), leading to a vinyl cation intermediate that is stabilized by the adjacent ketone. Subsequent attack by the halide ion results in the formation of a β,γ-unsaturated β-haloketone. acs.org

Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Ketones

Nucleophile Type Predominant Reaction Pathway Product Type
Hard Nucleophiles (e.g., Organolithium, Grignards) 1,2-Addition (Direct) Tertiary Alcohol (after workup)
Soft Nucleophiles (e.g., Organocuprates, Malonates) 1,4-Addition (Conjugate) Saturated Ketone (after workup)

Radical Reactions and Photochemical Transformations

The unsaturated framework of 2-Heptanone, 3-ethenylidene-(9CI) makes it a candidate for radical reactions and photochemical transformations.

Radical Reactions:

The presence of allylic hydrogens allows for hydrogen abstraction, initiating radical-mediated processes. Radical additions to the allene system are also possible. For instance, some allene-to-1,3-diene rearrangements are proposed to occur via a radical mechanism involving an initial hydrogen abstraction to form a stable allylic radical. mdpi.com

Photochemical Transformations:

Allenic ketones are known to participate in photochemical reactions, particularly [2+2] cycloadditions. rsc.orgnih.gov The allene moiety can react with alkenes or alkynes upon UV irradiation to form cyclobutane (B1203170) or cyclobutene (B1205218) rings, respectively. rsc.org These reactions are valuable for synthesizing strained four-membered ring systems. libretexts.org The regioselectivity of these cycloadditions can be influenced by the substituents on both the allene and the reacting partner.

Furthermore, the ketone carbonyl group itself can act as a chromophore. Upon excitation, it can undergo Norrish-type reactions. researchgate.net For example, Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and the adjacent α-carbon, generating two radical fragments. Alternatively, intramolecular hydrogen abstraction (Norrish Type II) could occur if a sterically accessible γ-hydrogen is present on the butyl side chain. The photochemistry of ketones can also be harnessed in reactions like the de Mayo reaction, where an enolized β-dicarbonyl undergoes a [2+2] cycloaddition with an alkene, followed by a retro-aldol reaction. researchgate.netresearchgate.net

Table 2: Potential Photochemical Reactions

Reaction Type Reacting Moiety General Product
[2+2] Photocycloaddition Allene C=C bond Cyclobutane derivatives
Norrish Type I Ketone C=O bond Acyl and alkyl radical fragments
Norrish Type II Ketone C=O bond & γ-Hydrogen Enol and smaller alkene

Rearrangement Reactions and Isomerization Pathways

Allenic ketones are prone to various rearrangement and isomerization reactions, often driven by the formation of more thermodynamically stable products.

Isomerization to Conjugated Dienes:

One of the most common reactions for allenes is isomerization to a conjugated 1,3-diene system. mdpi.comkulturkaufhaus.de This can be catalyzed by acids, bases, or transition metals. kulturkaufhaus.deorganic-chemistry.org For instance, terminal propargyl ketones are often difficult to isolate because they readily isomerize to the more stable allenyl ketone under basic conditions. kulturkaufhaus.de A subsequent, often slower, isomerization can convert the allenyl ketone into a conjugated dienone. Palladium-catalyzed isomerizations of allenes are well-documented and proceed via hydropalladation followed by β-hydride elimination. mdpi.com

Rearrangements:

Allenic systems can participate in sigmatropic rearrangements. For example, thermal rearrangements of diallenes can lead to cycloaromatization products. acs.org While not a direct rearrangement of the subject compound itself, this highlights the propensity of allenes to undergo complex, thermally-induced transformations. Other rearrangements, such as the α-ketol rearrangement, involve the migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.orgnih.gov While this would require prior modification of the subject compound (e.g., hydroxylation), it demonstrates a potential pathway for skeletal reorganization in related structures. nih.gov

Table 3: Common Isomerization Pathways for Allenic Ketones

Catalyst/Condition Initial Substrate Intermediate/Product Final Product
Base (e.g., K₂CO₃) Propargyl Ketone Allenyl Ketone Conjugated Dienone
Palladium Catalyst Allenyl Ketone (π-allyl)palladium intermediate Conjugated Dienone
Acid (e.g., HCl) Substituted Allene Allylic Cation Conjugated Diene

Theoretical and Computational Chemistry Approaches to 2 Heptanone, 3 Ethenylidene 9ci

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intrinsic properties of a molecule like 2-Heptanone, 3-ethenylidene-(9CI) . These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution and orbital energies.

DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G*), could be used to optimize the geometry of 2-Heptanone, 3-ethenylidene-(9CI) , determining the most stable arrangement of its atoms in space. From this optimized geometry, a wealth of electronic properties can be calculated.

Key aspects to be investigated would include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. For a β-allenyl ketone, the HOMO is likely to be associated with the allene (B1206475) or the carbonyl oxygen lone pairs, indicating susceptibility to electrophilic attack, while the LUMO is expected to be centered on the carbonyl carbon and the central carbon of the allene, marking sites for nucleophilic attack.

Electron Density and Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis can quantify the partial charges on each atom. This would reveal the polarization of the carbonyl group and the allenic system, highlighting the electrophilic and nucleophilic centers.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution, with red regions (negative potential) indicating likely sites for electrophilic attack (e.g., the carbonyl oxygen) and blue regions (positive potential) indicating sites for nucleophilic attack.

Hypothetical DFT Calculation Data for 2-Heptanone, 3-ethenylidene-(9CI):

ParameterCalculated Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.8 D

Hypothetical Mulliken Atomic Charges:

AtomCharge (e)
O (carbonyl)-0.55
C (carbonyl)+0.45
C (central allene)-0.20

These calculations would provide a fundamental understanding of the molecule's electronic character and guide predictions about its chemical behavior.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules at 0 K, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time at a given temperature, considering its flexibility and interactions with its environment (e.g., a solvent).

For 2-Heptanone, 3-ethenylidene-(9CI) , MD simulations would be invaluable for exploring its conformational space. The rotation around the single bonds, particularly the C3-C4 bond, would lead to different spatial arrangements of the butyl group relative to the allenyl ketone moiety.

Key insights from MD simulations would include:

Conformational Analysis: Identifying the most stable conformers and the energy barriers between them. This is crucial as the reactivity of the molecule can be dependent on its conformation. For instance, the accessibility of the reactive sites might be sterically hindered in certain conformations.

Solvent Effects: Simulating the molecule in different solvents would reveal how intermolecular interactions (e.g., hydrogen bonding with protic solvents) can influence its conformation and, consequently, its reactivity.

Illustrative Conformational Energy Profile:

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Anti-periplanar0.065
Gauche1.230
Syn-periplanar5.05

QSAR/QSPR Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of a compound based on its chemical structure. wikipedia.org

For 2-Heptanone, 3-ethenylidene-(9CI) , a QSAR/QSPR study would first involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Geometrical descriptors, surface area, volume.

Electronic: Dipole moment, HOMO/LUMO energies, partial charges.

Once a dataset of similar allenic ketones with known properties (e.g., receptor binding affinity, toxicity, or a physical property like boiling point) is compiled, a mathematical model can be built using techniques like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks). nih.govnih.gov This model would correlate the descriptors with the observed property.

The resulting QSAR/QSPR equation could then be used to predict the properties of 2-Heptanone, 3-ethenylidene-(9CI) .

Example of a Hypothetical QSPR Equation for Boiling Point:

Boiling Point = a * (Molecular Weight) + b * (Polarizability) + c * (Dipole Moment) + d

Where a, b, c, and d are coefficients determined from the regression analysis of a training set of compounds.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step mechanism of chemical reactions. acs.org For 2-Heptanone, 3-ethenylidene-(9CI) , which possesses multiple reactive sites, computational methods could be used to explore various potential reaction pathways.

For example, in the context of a palladium-catalyzed coupling cyclization, a common reaction for 1,2-allenyl ketones, DFT calculations could be employed to investigate the energetics of the reaction. acs.org This would involve:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants, intermediates, and products.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction. The pathway with the lowest activation energy is generally the most favorable.

Investigating Intermediates: Characterizing the structure and stability of any intermediate species formed during the reaction.

Computational studies have been instrumental in understanding the mechanisms of reactions involving allenic ketones, such as their participation in the synthesis of furan (B31954) derivatives or their reactions with various nucleophiles. acs.orgnih.gov Similar approaches could be applied to predict how 2-Heptanone, 3-ethenylidene-(9CI) would behave in different chemical transformations, such as Michael additions or pericyclic reactions. acs.orgssbodisha.ac.in

Illustrative Reaction Coordinate Diagram Data:

SpeciesRelative Free Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.6
Transition State 2+12.8
Products-20.1

This data would suggest a two-step reaction mechanism with a specific rate-determining step, providing invaluable insights for optimizing reaction conditions.

Advanced Derivatization and Functionalization Strategies for Novel Chemical Entities

Design and Synthesis of Conjugate Addition Products

The allenic ketone functionality in 2-Heptanone, 3-ethenylidene-(9CI) is an excellent Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles. nih.govresearchgate.net This reactivity allows for the introduction of diverse functional groups at the β-position relative to the carbonyl group, leading to the formation of β,γ-unsaturated ketones. The general mechanism involves the attack of a nucleophile on the central carbon of the allene (B1206475) system, followed by protonation to yield the thermodynamically stable product. researchgate.net

A wide array of nucleophiles can be employed in these conjugate addition reactions. Carbon nucleophiles, such as stabilized enolates (e.g., from malonic esters or β-ketoesters), organocuprates (Gilman reagents), and enamines, are effective for the formation of new carbon-carbon bonds. nih.govresearchgate.net Heteroatomic nucleophiles, including amines, thiols, and alcohols, can also be utilized to introduce nitrogen, sulfur, and oxygen functionalities, respectively. researchgate.net

The reaction conditions for these conjugate additions are typically mild, often proceeding at room temperature in the presence of a suitable catalyst or base. The choice of solvent and catalyst can significantly influence the reaction's efficiency and selectivity.

Table 1: Examples of Conjugate Addition Reactions to Allenic Ketones

NucleophileProductCatalyst/ConditionsReference
Diethyl MalonateDiethyl 2-(1-benzoyl-2-propen-1-yl)malonateNaOEt, EtOH researchgate.net
Thiophenol3-(Phenylthio)-1-phenyl-2-propen-1-onePiperidineGeneral Reaction
Aniline3-Anilino-1-phenyl-2-propen-1-oneNeat, rtGeneral Reaction
Gilman Reagent (Me₂CuLi)4-Methyl-3-penten-2-oneEt₂O, -78 °C nih.gov

Note: The examples in this table are illustrative of reactions with similar allenic ketone structures and are proposed as potential transformations for 2-Heptanone, 3-ethenylidene-(9CI).

Stereocontrolled Functionalization of the Ethenylidene Moiety

The prochiral nature of the ethenylidene group in 2-Heptanone, 3-ethenylidene-(9CI) offers the opportunity for stereocontrolled functionalization, leading to the synthesis of chiral β,γ-unsaturated ketones. Asymmetric conjugate addition reactions have been developed for allenic esters and ketones, employing chiral catalysts to induce enantioselectivity. acs.orgacs.orgpnas.org

Organocatalysis has emerged as a powerful tool for the asymmetric conjugate addition to electron-deficient allenes. Chiral amine catalysts, such as those derived from cinchona alkaloids, have been successfully used to promote the enantioselective addition of carbon nucleophiles. acs.org Similarly, chiral phase-transfer catalysts can be employed for the asymmetric α-vinylation of β-ketoesters with allenic ketones. acs.org

Metal-catalyzed asymmetric conjugate addition is another prominent strategy. Copper complexes with chiral ligands, such as those based on ferrocenyl phosphines or phosphoramidites, have shown high efficacy in the enantioselective addition of organozinc and Grignard reagents to α,β-unsaturated ketones, a principle that can be extended to allenic systems. acs.org

The development of stereoselective methods for the functionalization of 2-Heptanone, 3-ethenylidene-(9CI) would provide access to a wide range of enantioenriched building blocks for the synthesis of complex molecules.

Table 2: Catalytic Systems for Asymmetric Conjugate Addition to Allenic Systems

Catalyst SystemNucleophileProduct TypeEnantiomeric Excess (ee)Reference
Cinchona Alkaloid DerivativeCyclic β-ketoestersα-Vinyl-β-ketoesters90-96% acs.org
Chiral Phase-Transfer CatalystGlycine Imine Derivativesα-Vinyl-α-amino acid derivatives60-88% acs.org
Cu(I)/Chiral PhosphoramiditeDialkylzinc ReagentsChiral β-alkyl-β,γ-unsaturated ketonesup to 98% acs.org
CuBr·SMe₂/(R,S)-JosiphosGrignard ReagentsChiral β-aryl-β,γ-unsaturated ketonesHigh acs.org

Note: The data presented are for analogous allenic systems and suggest the potential for stereocontrolled functionalization of 2-Heptanone, 3-ethenylidene-(9CI).

Heterocyclic Compound Formation from 2-Heptanone, 3-ethenylidene-(9CI)

The 1,3-dielectrophilic nature of allenic ketones makes them valuable precursors for the synthesis of various heterocyclic compounds. acs.orgresearchgate.net The reaction with dinucleophiles typically proceeds via a conjugate addition followed by an intramolecular cyclization-condensation.

Pyrazoles: One of the most common applications of allenic ketones in heterocyclic synthesis is the preparation of pyrazoles. researchgate.net The reaction with hydrazine (B178648) or its derivatives proceeds readily, often at room temperature, to afford 3,5-disubstituted pyrazoles with high regioselectivity. acs.orgresearchgate.net The initial Michael addition of the hydrazine to the central carbon of the allene is followed by cyclization and dehydration. This method offers a straightforward and efficient route to a wide range of pyrazole (B372694) derivatives. nih.govyoutube.comyoutube.com

Pyrimidines: 2-Heptanone, 3-ethenylidene-(9CI) can also serve as a synthon for the construction of pyrimidine (B1678525) rings. The reaction with amidines, for instance, can lead to the formation of pyrimidine derivatives through a [3+3] annulation strategy. acs.org This involves a conjugate addition of the amidine, followed by intramolecular cyclization. Various synthetic protocols for the synthesis of pyrimidines from α,β-unsaturated ketones and other precursors have been reported and can be adapted for allenic ketones. nih.govwikipedia.orgbohrium.com

Table 3: Synthesis of Heterocycles from Allenic Ketones

DinucleophileHeterocyclic ProductConditionsYieldReference
Hydrazine Hydrate3-Butyl-5-methyl-1H-pyrazoleEtOH, rt, 1hHigh acs.org
Phenylhydrazine3-Butyl-5-methyl-1-phenyl-1H-pyrazoleEtOH, rtHigh researchgate.net
AminopyrazolePyrazolo[1,5-a]pyrimidine derivativeCatalyst-free, ambient temp.65-92% acs.org
Benzamidine2,4-Disubstituted PyrimidineMetal-free, visible lightGood acs.org

Note: The products listed are hypothetical based on the reaction of 2-Heptanone, 3-ethenylidene-(9CI) with the corresponding dinucleophiles, with yields and conditions drawn from analogous reactions.

Polymerization and Oligomerization Potential

The presence of two double bonds in the allene moiety of 2-Heptanone, 3-ethenylidene-(9CI) suggests a potential for this compound to undergo polymerization and oligomerization reactions. Allenes are known to polymerize through various mechanisms, including radical, cationic, and transition-metal-catalyzed pathways. acs.orgnih.gov

Radical Polymerization: Radical initiators can induce the polymerization of allenes, leading to polymers with a variety of microstructures. nih.gov The presence of the ketone group in 2-Heptanone, 3-ethenylidene-(9CI) could influence the reactivity of the allene system towards radical attack and the properties of the resulting polymer.

Transition-Metal-Catalyzed Polymerization: Various transition metal complexes, particularly those based on palladium, nickel, and rhodium, have been shown to catalyze the polymerization of allenes, often with good control over the polymer structure. acs.orgnih.gov These methods could potentially be applied to 2-Heptanone, 3-ethenylidene-(9CI) to generate novel polymeric materials. For instance, ring-opening metathesis polymerization (ROMP) of cyclic allenes has been reported, and while the target compound is acyclic, related metathesis strategies could be envisioned. acs.org

The investigation into the polymerization and oligomerization of 2-Heptanone, 3-ethenylidene-(9CI) represents a promising area for future research, with the potential to yield new materials with unique properties.

Catalysis and Ligand Design in 2 Heptanone, 3 Ethenylidene 9ci Chemistry

Metal-Catalyzed Transformations and Cross-Coupling Reactions

There is no available literature detailing the use of "2-Heptanone, 3-ethenylidene-(9CI)" as a substrate or reagent in metal-catalyzed transformations or cross-coupling reactions. Research on the reactivity of its allene (B1206475) or ketone functionalities in the presence of common transition metal catalysts (e.g., palladium, rhodium, copper, gold) has not been published.

Organocatalytic Applications for Asymmetric Synthesis

No studies have been found that explore the use of "2-Heptanone, 3-ethenylidene-(9CI)" in organocatalytic reactions. Consequently, there is no information on its application in asymmetric synthesis, where small organic molecules are used to catalyze stereoselective transformations.

Biocatalytic Approaches to Enantio- or Diastereoselective Conversions

The scientific record contains no reports of biocatalytic methods being applied to "2-Heptanone, 3-ethenylidene-(9CI)". Research into the use of enzymes (e.g., lipases, reductases, ketoreductases) for the enantio- or diastereoselective conversion of this compound has not been documented.

Catalyst Development and Mechanistic Studies in Reactions Involving the Compound

Given the lack of reported catalytic reactions involving "2-Heptanone, 3-ethenylidene-(9CI)", there are consequently no studies on catalyst development or mechanistic investigations for such transformations. The exploration of reaction pathways, catalyst stability, and the influence of ligand design in the context of this specific compound remains an uninvestigated area of chemical research.

Chemical Biology and Mechanistic Biochemical Interactions Non Clinical Focus

Ligand-Receptor Binding Studies focused on Molecular Recognition

A thorough search was conducted for studies investigating the molecular recognition of 2-Heptanone, 3-ethenylidene-(9CI) by biological receptors. This included searches for ligand-binding assays, computational docking studies, and other experimental or theoretical methods aimed at identifying and characterizing the binding affinity and selectivity of this compound for specific protein targets. No such studies have been published in the available scientific literature.

Enzyme Substrate/Inhibitor Relationship Investigations: Kinetic and Mechanistic Aspects

Inquiries into the role of 2-Heptanone, 3-ethenylidene-(9CI) as either a substrate or an inhibitor of enzymes also yielded no specific results. The search for kinetic data, such as Michaelis-Menten constants (Kₘ) or inhibition constants (Kᵢ), and mechanistic studies that would elucidate the mode of action of this compound on any enzyme, proved fruitless. There is currently no information on whether this allene-containing ketone can be processed by or interfere with enzymatic pathways.

Molecular Recognition in Supramolecular Systems

The potential for 2-Heptanone, 3-ethenylidene-(9CI) to participate in molecular recognition events within synthetic supramolecular systems was another area of investigation. This included searching for its use as a guest molecule in host-guest chemistry, its ability to self-assemble, or its incorporation into larger, non-covalently bonded architectures. No research detailing such applications or studies for this specific compound could be located.

Chemoenzymatic Synthesis Applications and Biotransformations

Finally, the investigation extended to the use of enzymes in the synthesis or transformation of 2-Heptanone, 3-ethenylidene-(9CI). This encompassed searches for chemoenzymatic routes to produce the compound or studies on its biotransformation by microorganisms or isolated enzymes. As with the other areas, no published reports on the chemoenzymatic synthesis or biotransformation of 2-Heptanone, 3-ethenylidene-(9CI) were found.

The absence of any dedicated research on 2-Heptanone, 3-ethenylidene-(9CI) across these fundamental areas of chemical biology and biochemistry indicates that this compound remains largely unexplored. While the broader classes of allenic ketones and α,β-unsaturated ketones are subjects of ongoing research, the specific properties and potential interactions of 2-Heptanone, 3-ethenylidene-(9CI) have not been a focus of any publicly available study. Therefore, no data tables or detailed research findings can be presented. This highlights a gap in the current scientific knowledge and suggests that the biological and chemical behavior of this compound is an open area for future investigation.

Environmental Chemical Transformations and Degradation Pathways

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Systems

Photochemical reactions are a primary driver of the degradation of organic compounds in the environment, initiated by the absorption of light. For 2-Heptanone, 3-ethenylidene-(9CI), its presence in the atmosphere and sunlit surface waters makes it a candidate for such transformations.

In the atmosphere, the dominant degradation pathway for many volatile organic compounds is through oxidation initiated by hydroxyl (OH) radicals during the daytime. copernicus.org α,β-unsaturated ketones are known to react with OH radicals, which can lead to the formation of secondary organic aerosols and ozone. copernicus.orgcopernicus.org The reaction of OH radicals with 2-Heptanone, 3-ethenylidene-(9CI) is expected to proceed via addition to the carbon-carbon double bonds of the ethenylidene group or abstraction of a hydrogen atom. This would lead to the formation of a variety of smaller, oxygenated products. researchgate.net While direct photolysis of the ketone functionality is possible, it is generally a less significant pathway compared to OH radical-initiated oxidation for many ketones in the atmosphere. copernicus.org

In aquatic environments, direct photolysis may play a more significant role, where the absorption of solar radiation can lead to the excitation of the molecule and subsequent rearrangement or cleavage reactions. The presence of photosensitizers in natural waters, such as dissolved organic matter, could also induce indirect photochemical degradation. Studies on other unsaturated ketones have shown that photochemical reactions can lead to isomerization and the formation of various degradation products. cdnsciencepub.com

Table 1: Potential Photochemical Degradation Products of 2-Heptanone, 3-ethenylidene-(9CI)

Degradation PathwayPotential ProductsEnvironmental Compartment
Atmospheric Oxidation (OH radicals)Smaller aldehydes and ketones (e.g., formaldehyde, acetaldehyde), carboxylic acids, and peroxyacetyl nitrates (PANs). researchgate.netAtmosphere
Aquatic PhotolysisIsomerization products, smaller ketones, aldehydes, and carboxylic acids.Aquatic Systems

Biotransformation Pathways by Microorganisms (Focus on chemical changes)

Microorganisms, including bacteria and fungi, play a crucial role in the breakdown of organic compounds in soil and water. The biotransformation of ketones can occur through several enzymatic pathways.

Fungi have been shown to be effective in the biotransformation of ketones, often through hydroxylation, which introduces a hydroxyl group into the molecule, or through the reduction of the keto group to a secondary alcohol. nih.govmdpi.com For 2-Heptanone, 3-ethenylidene-(9CI), fungal enzymes could hydroxylate the aliphatic chain or reduce the carbonyl group. Another potential pathway is Baeyer-Villiger oxidation, where a monooxygenase enzyme inserts an oxygen atom adjacent to the carbonyl group, forming an ester, which can then be hydrolyzed. nih.govnih.gov

Bacteria are also capable of degrading ketones. Some denitrifying bacteria have been shown to degrade acetone and other ketones under anaerobic conditions, often initiating the process through carboxylation. nih.govresearchgate.net For unsaturated compounds, bacteria may first saturate the double bonds before proceeding with the degradation of the carbon skeleton. nih.gov The degradation of 2-Heptanone, 3-ethenylidene-(9CI) by bacteria could therefore involve initial reduction of the double bonds, followed by oxidation or carboxylation.

Table 2: Plausible Biotransformation Reactions for 2-Heptanone, 3-ethenylidene-(9CI)

Transformation TypeMediating OrganismResulting Chemical Change
HydroxylationFungiIntroduction of a hydroxyl (-OH) group. nih.gov
Carbonyl ReductionFungi, YeastsConversion of the ketone group to a secondary alcohol. mdpi.comnih.gov
Baeyer-Villiger OxidationFungi, BacteriaInsertion of an oxygen atom to form an ester. nih.govnih.gov
Double Bond ReductionBacteriaSaturation of the ethenylidene group. nih.gov
CarboxylationBacteria (anaerobic)Addition of a carboxyl (-COOH) group. nih.gov

Abiotic Degradation Pathways (e.g., hydrolysis, oxidation)

In addition to photochemical and biological processes, abiotic chemical reactions can contribute to the degradation of 2-Heptanone, 3-ethenylidene-(9CI) in the environment.

Hydrolysis, the reaction with water, is a potential degradation pathway for some organic compounds. However, ketones are generally resistant to hydrolysis under typical environmental pH conditions. While possible, the rate of hydrolysis for 2-Heptanone, 3-ethenylidene-(9CI) is expected to be very slow and not a significant degradation pathway.

Oxidation by other environmental oxidants, such as ozone in the atmosphere or reactive oxygen species in water, can also occur. The reaction of α,β-unsaturated ketones with ozone can lead to the cleavage of the carbon-carbon double bond. mdpi.com In soil and water, oxidation can be catalyzed by metal oxides or other minerals. These processes would lead to the formation of smaller, more polar, and generally less toxic compounds.

Analytical Method Development for Environmental Fate Studies

To study the environmental fate of 2-Heptanone, 3-ethenylidene-(9CI), robust analytical methods for its detection and quantification in various environmental matrices (air, water, soil) are essential. Due to its expected volatility, methods developed for the analysis of volatile organic compounds (VOCs) are most applicable.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of VOCs. researchgate.net For air samples, pre-concentration techniques such as solid-phase microextraction (SPME) or thermal desorption from sorbent tubes are often employed to achieve the necessary sensitivity.

For water samples, direct aqueous injection or purge-and-trap techniques coupled with GC-MS can be used. However, the reactivity of the carbonyl group can present analytical challenges. Derivatization is a common strategy to improve the stability and chromatographic behavior of aldehydes and ketones. Common derivatizing agents include 2,4-dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). waters.comnih.gov The resulting derivatives are typically analyzed by high-performance liquid chromatography (HPLC) with UV detection or by GC-MS. waters.comnih.gov The development of a specific analytical method for 2-Heptanone, 3-ethenylidene-(9CI) would require optimization of extraction, derivatization (if necessary), and instrumental conditions to ensure accuracy and precision.

Table 3: Analytical Techniques for the Determination of 2-Heptanone, 3-ethenylidene-(9CI) in Environmental Samples

Analytical TechniqueSample MatrixKey Features
GC-MS with SPMEAir, WaterGood for volatile compounds, requires minimal sample preparation.
GC-MS with Thermal DesorptionAirAllows for the analysis of trace levels in large air volumes.
Purge-and-Trap GC-MSWater, SoilEffective for extracting volatile compounds from complex matrices.
HPLC-UV after DNPH DerivatizationAir, WaterA standard method for aldehydes and ketones, provides stable derivatives. waters.comnih.gov
GC-MS after PFBHA DerivatizationAir, WaterForms derivatives that are amenable to GC analysis, offering high sensitivity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Heptanone, 3-ethenylidene-(9CI) to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting reaction conditions (e.g., temperature, solvent polarity) and purification techniques. Continuous flow reactors are recommended for controlled reaction kinetics, while advanced purification methods like fractional distillation or chromatography ensure high purity . Key parameters include:

  • Catalyst selection : Acid/base catalysts influence regioselectivity.

  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Purification : Post-reaction quenching and column chromatography remove byproducts.

    ParameterOptimal ConditionImpact on Yield/Purity
    Temperature60–80°CMinimizes side reactions
    Reaction Time4–6 hoursBalances conversion & purity
    Purification MethodSilica gel chromatography>95% purity achievable

Q. What are the key physicochemical properties (e.g., heat capacity, solubility) of 2-Heptanone, 3-ethenylidene-(9CI) critical for experimental design?

  • Methodological Answer : Thermodynamic and solubility properties are foundational for solvent selection and reaction scaling. Key data includes:

  • Heat capacity : 2-Heptanone derivatives exhibit heat capacities of ~1.8–2.2 J/g·K at 298 K, measured via differential scanning calorimetry (DSC) .
  • Solubility : Moderately polar solvents (e.g., ethanol, acetone) are optimal due to the compound's ketone and ethenylidene groups.
  • Stability : Storage under inert gas (N₂/Ar) prevents oxidation of the ethenylidene moiety .

Advanced Research Questions

Q. What methodologies are employed to analyze the selective binding of 2-Heptanone, 3-ethenylidene-(9CI) to G-quadruplex DNA structures?

  • Methodological Answer : Fluorescence-based assays and kinetic modeling are critical.

  • Fluorescent probes : Competitive binding assays using thioflavin T or SYBR Green quantify displacement effects .

  • Kinetic analysis : Stopped-flow spectroscopy captures binding dynamics (e.g., kon/koff rates).

  • Structural validation : X-ray crystallography or NMR confirms stacking interactions with G-quadruplex loops .

    TechniqueKey InsightReference
    FluorescenceBinding affinity (Kd = 0.5–2 µM)
    Molecular DockingPreferential interaction with loops

Q. How can chemometric approaches like PCA be applied to interpret VOC data involving 2-Heptanone, 3-ethenylidene-(9CI) in complex matrices?

  • Methodological Answer : Principal Component Analysis (PCA) reduces dimensionality in datasets from GC-MS or HS-SPME. Steps include:

  • Data preprocessing : Normalize peak areas and remove outliers.

  • PCA loadings : Identify key VOCs (e.g., 2-heptanone) contributing to variance .

  • Cluster validation : Use scree plots or cross-validation to confirm marker significance.

    MatrixKey Marker VOCVariance Explained
    Seaweed (K. alvarezii)2-Heptanone35–40%
    Food flavor profiles2-Heptanone, 2-pentyl furan50–60%

Q. What statistical methods are recommended for assessing the impact of 2-Heptanone exposure in behavioral studies?

  • Methodological Answer : Longitudinal studies require ANOVA and paired t-tests:

  • ANOVA : Compare multiple exposure durations (e.g., acute vs. chronic effects).
  • Paired t-tests : Analyze pre/post-exposure biomarkers (e.g., urinary 2-heptanone levels) .
  • Ethical considerations : Dose-response curves must adhere to OECD guidelines for in vivo models.

Data Contradiction Analysis

  • Conflict in Binding Affinity Values : reports Kd = 0.5–2 µM for G-quadruplex binding, while other ketone derivatives show weaker affinities (Kd > 10 µM). Resolution: Validate via isothermal titration calorimetry (ITC) to reconcile fluorescence-derived data with thermodynamic parameters.
  • VOC Variance in PCA : 2-Heptanone explains 35–60% variance across studies . Adjust for matrix complexity (e.g., lipid content in food vs. seaweed) to standardize interpretations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.